![molecular formula C9H11N3OS B2779006 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine CAS No. 1016744-87-8](/img/structure/B2779006.png)
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine
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Description
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the CAS Number: 1016744-87-8 . It has a molecular weight of 209.27 . It is available in powder form .
Synthesis Analysis
The synthesis of similar 2-amino-1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .Molecular Structure Analysis
The IUPAC name of the compound is 5-[3-(2-thienyl)propyl]-1,3,4-oxadiazol-2-ylamine . The InChI code is 1S/C9H11N3OS/c10-9-12-11-8(13-9)5-1-3-7-4-2-6-14-7/h2,4,6H,1,3,5H2,(H2,10,12) .Chemical Reactions Analysis
The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 209.27 . The IUPAC name is 5-[3-(2-thienyl)propyl]-1,3,4-oxadiazol-2-ylamine and the InChI code is 1S/C9H11N3OS/c10-9-12-11-8(13-9)5-1-3-7-4-2-6-14-7/h2,4,6H,1,3,5H2,(H2,10,12) .Scientific Research Applications
- Anti-Inflammatory Agents : Researchers explore the potential of this compound as an anti-inflammatory agent due to its structural features and interactions with biological targets .
- Serotonin Antagonists : The maleate salt of a related compound (1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one) acts as a serotonin antagonist and may find applications in treating conditions like Alzheimer’s disease .
- DNA Thermal Denaturation : A study investigated DNA thermal denaturation using a temperature-controlled spectrometer, where the temperature increased at a rate of 5 °C/min. This compound could play a role in understanding DNA stability and interactions .
- Crystal Structure Investigations : Researchers have studied the crystal structure of related compounds containing thiophene moieties. Such investigations contribute to our understanding of materials’ properties and behavior .
- Indole Derivatives : The compound’s thiophene nucleus is structurally related to indole derivatives. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation in higher plants. Investigating the role of thiophene-containing compounds in plant growth and development is an intriguing avenue .
Medicinal Chemistry and Drug Development
Biological Studies
Materials Science
Plant Biology
properties
IUPAC Name |
5-(3-thiophen-2-ylpropyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-12-11-8(13-9)5-1-3-7-4-2-6-14-7/h2,4,6H,1,3,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAFERUZFLDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine |
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